![molecular formula C16H15NO4 B2945794 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one CAS No. 313705-04-3](/img/structure/B2945794.png)
2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one
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Overview
Description
2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one , also known by its chemical formula C₁₆H₁₃NO₄ , is a compound belonging to the class of flavonoids . Flavonoids are natural polyphenol secondary metabolites widely produced in plants. They are ubiquitously present in human dietary intake and exhibit a myriad of health benefits. The biological activities of flavonoids are strongly influenced by their in situ availability in the human gastrointestinal (GI) tract and their interaction with gut bacteria .
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one consists of an isoindolinone core with a hydroxyphenyl group at position 2. The two methoxy groups are attached to positions 6 and 7. The chemical structure plays a crucial role in determining its biological properties and interactions .
Chemical Reactions Analysis
properties
IUPAC Name |
2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-13-8-3-10-9-17(11-4-6-12(18)7-5-11)16(19)14(10)15(13)21-2/h3-8,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCWUEWWALKGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)O)C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333350 |
Source
|
Record name | 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
313705-04-3 |
Source
|
Record name | 2-(4-hydroxyphenyl)-6,7-dimethoxy-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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